![molecular formula C29H30NO2P B14192411 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine CAS No. 919091-17-1](/img/structure/B14192411.png)
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphanyl and bis(propan-2-yl)oxy groups. This compound is known for its applications in various fields, including catalysis and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst to form the diphenylphosphanyl-pyridine intermediate. This intermediate is then reacted with 2,6-bis(propan-2-yl)oxybenzene under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar structure but lacks the bis(propan-2-yl)oxy groups.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Contains oxazoline rings instead of phosphanyl groups.
2,6-Bis(2-benzimidazolyl)pyridine: Features benzimidazole groups instead of phosphanyl and bis(propan-2-yl)oxy groups.
Uniqueness
The uniqueness of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine lies in its combination of phosphanyl and bis(propan-2-yl)oxy groups, which provide distinct steric and electronic properties. This makes it a versatile ligand in catalysis and coordination chemistry, offering unique reactivity and selectivity compared to similar compounds .
Propriétés
Numéro CAS |
919091-17-1 |
|---|---|
Formule moléculaire |
C29H30NO2P |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[6-[2,6-di(propan-2-yloxy)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NO2P/c1-21(2)31-26-18-12-19-27(32-22(3)4)29(26)25-17-11-20-28(30-25)33(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
Clé InChI |
URMJPFBRLRDHDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


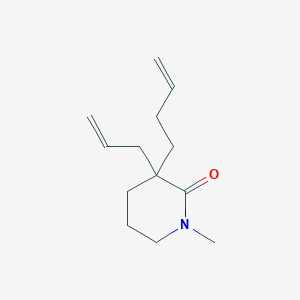


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
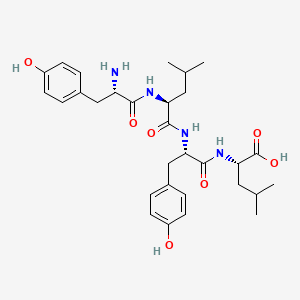

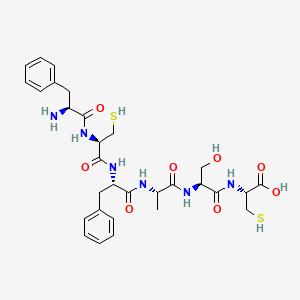
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
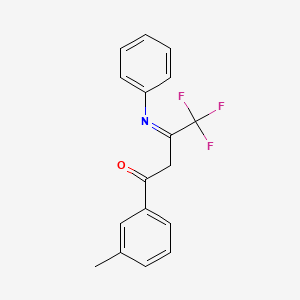
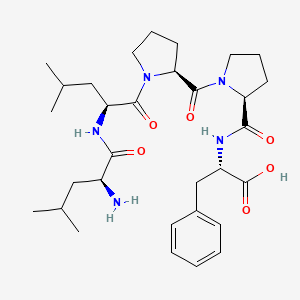
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
